N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide
Description
N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide is a synthetic indole carboxamide derivative characterized by a unique substitution pattern. Its structure comprises an indole-2-carboxamide core linked to a 3-oxopropyl chain, which is further substituted with a furan-2-ylmethylamino group. The compound’s molecular formula is estimated as C₁₇H₁₇N₃O₃, with a molecular weight of approximately 311.27 g/mol.
Indole carboxamides, in general, are pharmacologically significant due to their structural versatility and ability to modulate central nervous system (CNS) targets, protease inhibition, or antimicrobial activity .
Properties
Molecular Formula |
C17H17N3O3 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethylamino)-3-oxopropyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H17N3O3/c21-16(19-11-13-5-3-9-23-13)7-8-18-17(22)15-10-12-4-1-2-6-14(12)20-15/h1-6,9-10,20H,7-8,11H2,(H,18,22)(H,19,21) |
InChI Key |
SCBVWTMKTQUWOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole-2-carboxamide Core: The indole-2-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with an amine, such as 3-aminopropylamine, to form the indole-2-carboxamide.
Attachment of the Furan Moiety: The furan-2-ylmethyl group is introduced via a nucleophilic substitution reaction, where the amine group of the intermediate reacts with furan-2-ylmethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the oxopropyl chain can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the oxopropyl chain.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential in various assays due to its ability to interact with biological macromolecules. It can be used as a probe to study enzyme activity or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The furan ring can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
a) Indole Position and Carboxamide Substitution
- Target Compound: Features a 2-carboxamide group on the indole ring, with a 3-oxopropyl-furan-2-ylmethylamino substituent on the carboxamide nitrogen.
- N-(3-hydroxyphenyl)-1H-indole-2-carboxamide (): Shares the indole-2-carboxamide core but substitutes the nitrogen with a 3-hydroxyphenyl group.
- N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]furan-2-carboxamide (): Replaces the indole core with a benzothiazole ring but retains the 3-oxopropyl-furan-2-ylmethylamino chain.
b) Aromatic Group Variations
Key Observations :
- The target compound’s furan group may confer distinct electronic properties compared to phenyl or benzothiazole derivatives, influencing receptor binding kinetics .
Biological Activity
N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide is a compound with potential therapeutic applications, particularly in the fields of oncology and neurology. This article synthesizes available research findings on its biological activity, including mechanisms of action, pharmacological effects, and case studies that highlight its efficacy.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H21N3O4
- CAS Number : 1010909-82-6
Its structure features an indole core, which is known for its diverse biological activities, along with a furan moiety that may contribute to its pharmacological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been shown to affect pathways related to fatty acid synthesis, which are crucial for tumor growth .
- Induction of Apoptosis : The compound appears to induce apoptosis in various cancer cell lines, potentially through the activation of caspases and modulation of Bcl-2 family proteins .
- Anti-inflammatory Effects : There is evidence that this compound can modulate inflammatory pathways, which may be beneficial in treating conditions associated with chronic inflammation .
Biological Activity Data Table
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits fatty acid synthase | |
| Apoptosis Induction | Promotes cell death in cancer cell lines | |
| Anti-inflammatory | Reduces markers of inflammation |
Case Studies
Several studies have explored the efficacy of this compound in clinical and preclinical settings:
- Study on Cancer Cell Lines : In vitro studies demonstrated that the compound significantly reduced viability in breast cancer and colorectal cancer cell lines. The mechanism was linked to mitochondrial dysfunction and increased oxidative stress, leading to apoptosis .
- Animal Model Research : In a mouse model of tumor growth, administration of the compound resulted in reduced tumor size compared to controls. This effect was attributed to both direct cytotoxicity against tumor cells and indirect effects through immune modulation .
- Neuroprotective Effects : A recent study highlighted the neuroprotective properties of this compound in models of neurodegenerative diseases. It was found to enhance neuronal survival under oxidative stress conditions, suggesting a potential application in treating diseases such as Alzheimer's .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
